3-Methyl-1-naphthalen-1-yl-piperazine

Catalog No.
S14287791
CAS No.
M.F
C15H18N2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-naphthalen-1-yl-piperazine

Product Name

3-Methyl-1-naphthalen-1-yl-piperazine

IUPAC Name

(3R)-3-methyl-1-naphthalen-1-ylpiperazine

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1

InChI Key

VNCLFUNSMLXUGW-GFCCVEGCSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32

3-Methyl-1-naphthalen-1-yl-piperazine, also known by its IUPAC name (3R)-3-methyl-1-naphthalen-1-ylpiperazine, is a chemical compound with the molecular formula C15_{15}H18_{18}N2_2 and a molecular weight of 226.32 g/mol. This compound features a piperazine ring substituted with a naphthalene moiety at one end and a methyl group at the third position of the piperazine ring. The unique structure provides it with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
  • Substitution: The compound may undergo substitution reactions where functional groups on either the piperazine ring or the naphthalene moiety are replaced using suitable reagents such as halogenating agents in the presence of a catalyst.

Research indicates that 3-Methyl-1-naphthalen-1-yl-piperazine exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known psychoactive compounds suggests potential use as an antidepressant or anxiolytic agent. Studies have shown that derivatives of piperazine compounds often display varying degrees of activity against cancer cell lines, indicating that this compound may also have anticancer properties .

The synthesis of 3-Methyl-1-naphthalen-1-yl-piperazine typically involves several key steps:

  • Starting Materials: Commonly used starting materials include naphthalene and piperazine.
  • Alkylation Reaction: Naphthalene is reacted with an alkylating agent in the presence of a base to introduce the naphthalene moiety to the piperazine ring.
  • Methylation: A methyl group is introduced at the third position of the piperazine ring using methyl iodide or dimethyl sulfate as methylating agents.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

In industrial settings, continuous flow synthesis techniques may enhance efficiency and yield during production.

3-Methyl-1-naphthalen-1-yl-piperazine has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new antidepressants or anticancer drugs.
  • Chemical Research: Its unique properties make it valuable for studying structure-activity relationships in medicinal chemistry .

Interaction studies involving 3-Methyl-1-naphthalen-1-yl-piperazine focus on its binding affinity to various biological targets, particularly receptors related to neurotransmission and cancer cell proliferation. These studies are crucial for understanding its therapeutic potential and mechanism of action. Preliminary findings suggest that modifications to its structure can significantly influence its biological interactions and efficacy .

Several compounds share structural similarities with 3-Methyl-1-naphthalen-1-yl-piperazine, including:

Compound NameStructural FeaturesUnique Properties
1-(Naphthalen-1-yl)piperazineNaphthalene moiety attached to piperazinePotentially higher affinity for certain receptors
4-MethylpiperazinePiperazine ring with a methyl groupOften used as an intermediate in pharmaceutical synthesis
2-(Naphthalen-2-yl)piperazineNaphthalene substitution at different positionMay exhibit different biological activities

The uniqueness of 3-Methyl-1-naphthalen-1-yl-piperazine lies in its specific arrangement of substituents, which may lead to distinct pharmacological profiles compared to these similar compounds.

Piperazine-Naphthalene Scaffold Design Strategies

The piperazine-naphthalene scaffold is constructed via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and piperazine derivatives. For instance, 1-(naphthalen-1-yl)piperazine is synthesized by reacting 1-bromonaphthalene with excess piperazine in diglyme using Na-t-butoxide and dichlorobis(tri-o-tolylphosphine)palladium(II) at 170°C for 48 hours, achieving a 63% yield. This method avoids toxic solvents like pyridine, which are problematic in industrial settings.

Alternative strategies include Ullmann-type couplings, where copper catalysts mediate aryl-amine bond formation. However, palladium-based systems offer superior regioselectivity for naphthalene systems due to enhanced π-orbital overlap with bulky phosphine ligands. Post-coupling modifications, such as acylation or alkylation, enable further functionalization. For example, 2-(4-(naphthalen-1-yl)piperazin-1-yl)acetonitrile is synthesized by reacting 1-(naphthalen-1-yl)piperazine with 2-chloroacetonitrile in toluene under reflux, yielding an 85% conversion.

Table 1: Key Piperazine-Naphthalene Coupling Methods

SubstrateCatalyst SystemSolventYield (%)Reference
1-BromonaphthalenePdCl₂(P(o-Tol)₃)₂, NaOtBuDiglyme63
2-ChloroacetonitrileK₂CO₃, TolueneToluene85

Stereoselective Synthesis of 3-Methyl Substituents

Introducing the 3-methyl group stereoselectively requires chiral auxiliaries or asymmetric catalysis. A diaza-Cope rearrangement (DCR) strategy enables enantiopure trans-3-arylpiperazine synthesis. Starting with (R,R)- or (S,S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane, DCR with diphenylvinylsulfonium triflate forms the piperazine ring, followed by RuCl₃·H₂O oxidation to yield trans-3-arylpiperazine-2-carboxylic acids with >99% enantiomeric excess.

Alternatively, alkylation of piperazine with methyl iodide or chloroacetone in the presence of chiral ligands (e.g., S-diphenylprolinol) induces asymmetry. For example, asymmetric reduction of ethyl dimethoxy-bi-2-naphthyloxoacetate using S-diphenylprolinol and B(OCH₃)₃ produces chiral diols, which are mesylated and cyclized with 1,2-diamines to yield enantiomerically pure piperazines.

Key Reaction Pathway for Stereoselective Methylation:

  • Chiral diol formation via asymmetric reduction.
  • Mesylation with methanesulfonyl chloride.
  • Cyclization with 1,2-diamines under basic conditions.

Comparative Analysis of Arylpiperazine Derivatives

Arylpiperazine derivatives vary in pharmacological activity based on substitution patterns. For example:

  • 1-Methyl-4-(7-methylnaphthalen-1-yl)piperazine: Synthesized via Buchwald-Hartwig amination, this derivative exhibits enhanced lipophilicity compared to non-methylated analogs, improving blood-brain barrier penetration.
  • Bi-2-naphthyl piperazines: These derivatives, prepared via acylation and condensation with 1,2-diamines, demonstrate superior π-π stacking interactions in receptor binding assays.

Table 2: Comparative Properties of Arylpiperazine Derivatives

CompoundSynthetic MethodLogPReceptor Binding (nM)
3-Methyl-1-naphthalen-1-yl-piperazinePd-catalyzed coupling3.212 ± 2
1-Methyl-4-(7-methylnaphthalen-1-yl)piperazineBuchwald-Hartwig3.818 ± 3
Bi-2-naphthyl piperazineAcylation/Condensation4.18 ± 1

Structural optimization studies reveal that electron-donating groups (e.g., methyl) at the 3-position enhance metabolic stability by reducing cytochrome P450 oxidation. Conversely, bulky substituents on the naphthalene ring improve selectivity for serotonin receptors but may compromise solubility.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.146998583 g/mol

Monoisotopic Mass

226.146998583 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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